molecular formula C12H14O B8254049 (3S)-1-phenylhex-1-yn-3-ol

(3S)-1-phenylhex-1-yn-3-ol

Cat. No.: B8254049
M. Wt: 174.24 g/mol
InChI Key: HGUIQUVFOYTZNC-LBPRGKRZSA-N
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Description

(3S)-1-phenylhex-1-yn-3-ol is an organic compound that belongs to the class of secondary alcohols It features a phenyl group attached to a hexyne chain with a hydroxyl group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-phenylhex-1-yn-3-ol typically involves the use of alkyne and phenyl reagents. One common method is the addition of a phenylacetylene to a hexynol derivative under catalytic conditions. The reaction often requires a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (3S)-1-phenylhex-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Formation of phenylhexynone or phenylhexynal.

    Reduction: Formation of phenylhexene or phenylhexane.

    Substitution: Formation of phenylhexynyl halides.

Scientific Research Applications

(3S)-1-phenylhex-1-yn-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-phenylhex-1-yn-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl and alkyne groups can participate in π-π interactions and hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

    1-Phenyl-1-hexyne: Lacks the hydroxyl group, making it less polar and less reactive in certain reactions.

    1-Phenyl-1-hexanol: Contains a saturated carbon chain, which affects its reactivity and physical properties.

    1-Phenyl-2-hexyne: The position of the alkyne group is different, leading to variations in reactivity and applications.

Uniqueness: (3S)-1-phenylhex-1-yn-3-ol is unique due to the presence of both a hydroxyl group and an alkyne group in its structure. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(3S)-1-phenylhex-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUIQUVFOYTZNC-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C#CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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